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Introduction to Krypton lon Sputtering

Sputter deposition is a physical vapor deposition (PVD) technique used to deposit thin films by
ejecting, or "sputtering,” material from a target source onto a substrate.[1] The process typically
occurs in a vacuum chamber filled with an inert gas, which is ionized to create a plasma.[2]
While argon (Ar) is the industry standard due to its abundance and cost-effectiveness, using
heavier noble gases like krypton (Kr) offers distinct advantages for specialized, high-value
applications.[3][4]

Krypton's larger atomic mass compared to argon results in more efficient momentum transfer
during ion bombardment, which can lead to higher sputtering yields and deposition rates,
particularly for heavy target materials.[1][3] Furthermore, films deposited using krypton often
exhibit superior properties, including higher purity, lower electrical resistivity, and improved
microstructure, making it a critical process gas for advanced applications in superconductivity,
semiconductors, and biomedical devices.[5][6]

Principle and Key Advantages

The fundamental principle of sputtering relies on momentum transfer from an energetic ion to
the atoms of a target material.[7] The choice of sputtering gas is critical as its atomic weight
influences the efficiency of this transfer.[1]
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Key Advantages of Krypton Sputtering:

» Higher Sputtering Yield: Krypton's atomic mass (~83.8 amu) is more than double that of
argon (~39.9 amu). This allows for more effective energy transfer to heavy target atoms,
resulting in a higher number of ejected atoms per incident ion (sputtering yield).[3][8] This
can significantly increase the film deposition rate.[3]

o Improved Film Purity: Due to its larger mass, krypton has a lower probability of being
reflected from the target surface and becoming incorporated into the growing film.[5] This
leads to films with significantly lower concentrations of entrapped gas, which is crucial for
applications requiring high purity.[5][9]

o Enhanced Film Properties: The higher energy of sputtered atoms when using krypton can
promote the growth of larger grains and denser films.[6] This translates to improved material
properties, such as a 20% improvement in electrical resistivity and a 300% improvement in
the residual resistivity ratio (RRR) for sputtered niobium thin films compared to those
deposited with argon.[5] For thin tungsten films used in integrated circuits, krypton sputtering
results in significantly lower sheet resistance, especially at thicknesses below 50 nm.[6][10]

e Reduced Film Stress: In some applications, using krypton instead of argon has been shown
to reduce the probability of back-scattered neutrals, which can help minimize residual
stresses in the deposited films.[11]

Limitations:

o Cost: The primary disadvantage of using krypton is its high cost and low natural abundance
(~1 ppm in the atmosphere) compared to argon (~1%), making it prohibitively expensive for
many standard applications.[3][4] Its use is typically justified only in specialized processes
where the performance benefits outweigh the significant cost increase.[3]

Core Applications

The unique benefits of krypton sputtering make it the preferred choice for several advanced
applications:

» High-Performance Superconducting Films: The deposition of niobium (Nb) films with krypton
results in higher quality and less defective films, exhibiting lower electrical resistivity and

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://kindle-tech.com/faqs/why-argon-is-used-in-sputtering
https://ntrs.nasa.gov/api/citations/20250008375/downloads/IEPC_2025_HH_cpsd.pdf
https://kindle-tech.com/faqs/why-argon-is-used-in-sputtering
https://patents.justia.com/patent/20250129468
https://patents.justia.com/patent/20250129468
https://www.researchgate.net/publication/221942944_Study_of_the_discharge_gas_trapping_during_thin-film_growth
https://patents.google.com/patent/US7790604B2/en
https://patents.justia.com/patent/20250129468
https://patents.google.com/patent/US7790604B2/en
https://patents.google.com/patent/US20100330795A1/en
https://arxiv.org/pdf/1909.07197
https://kindle-tech.com/faqs/why-argon-is-used-in-sputtering
https://mtl.mit.edu/pipermail/labnetwork/2023-August/006256.html
https://kindle-tech.com/faqs/why-argon-is-used-in-sputtering
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14647749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

larger grain sizes, which are critical for superconducting applications.[5]

e Advanced Semiconductor Metallization: In the fabrication of integrated circuits, krypton is
used to sputter thin tungsten (W) layers (< 50 nm) that serve as conductive barriers.[6]
These films show lower resistivity at smaller thicknesses compared to argon-sputtered films,
enabling better performance in miniaturized devices.[6][10]

» Biomedical Coatings and Getter Films: Krypton sputtering is used to create porous Zr—Co—
RE (Zirconium-Cobalt-Rare Earth) getter films for maintaining vacuum in micro-
electromechanical systems (MEMS).[12][13] The use of krypton helps achieve a loose,
columnar microstructure with a large specific surface area, enhancing the film's gas
adsorption characteristics.[12][13] Sputtered coatings are also broadly used in biomedical
applications to enhance properties like biocompatibility and corrosion resistance.[14][15]

e Reactive Sputtering: Krypton can serve as the inert sputtering gas in a reactive process,
where a reactive gas (e.g., nitrogen, oxygen) is also introduced to deposit compound films
like nitrides, oxides, or carbides.[16] This allows for precise control over the film's
stoichiometry.[16]

Quantitative Data Summary

The following tables summarize key quantitative data comparing krypton and argon sputtering
processes.

Table 1: Comparison of Film Properties (Argon vs. Krypton Sputtering)
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Value /
Target Material Film Property Sputtering Gas . Reference
Observation

~20%
improvement
o Electrical (lower
Niobium (Nb) L Krypton L [5]
Resistivity resistivity)
compared to
Argon
~300%
Residual )
o o i Improvement
Niobium (Nb) Resistivity Ratio Krypton [5]
compared to
(RRR)

Argon

Resistivity (at 12
Tungsten (W) ) Krypton ~11 pQ-cm [6]
nm thickness)

Significantly
higher than 11
Resistivity (at 12 HQ-cm;
Tungsten (W) ) Argon ) [6]
nm thickness) increases

sharply below
100 nm

| General | Gas Incorporation in Film | Krypton | Reduced by a factor of 1000 or more compared
to Argon |[9] |

Table 2: Sputter Yield Ordering by lon Mass
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lon Energy Sputter Yield

Target Material

Range Relationship

Tungsten (W) 200 - 10,000 eV  Xe > Kr > Ar

Observation Reference

Reflects mass-
dependent
momentum

transfer

efficiency; [8]
heavier ions

yield more
sputtered

atoms.

Molybdenum
(Mo)

500 - 1500 eV Xe > Kr > Ar

Total yields are

largest for angles

of incidence [17]
between 45° and

60°.

| Tantalum (Ta) | 300 - 1500 eV | Xe > Kr > Ar | Consistent trend of heavier ions producing

higher sputter yields. |[17] |

Table 3: Example Process Parameters for Krypton Sputtering
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Sputteri
. Kr Substra
Applicat Target ng Kr Gas Power / Referen
. . . Pressur te
ion Material Techniq Flow Current ce
e Temp.
ue
Submicr Magnetr
on . on <10 <20
Various . N/A N/A [18]
Feature Sputteri  mTorr sccm
s ng
Low- Plasma
o Tungsten ) 45 - 90
Resistivit Sputterin ~ N/A 4 kW 200 °C [6]
) (W) sccm
y W Film g
DC
Getter Magnetro 4.0 Pa
] Zr-Co-RE
Films (Zr- Al n (~30 N/A 300 W N/A [13]
0
Co-RE) Y Sputterin ~ mTorr)
g

| W-B-C Films | Tungsten (W) | Reactive Magnetron Sputtering | ~0.53 Pa (~4 mTorr) | N/A |

900 mA | 500 °C |[11] |

Experimental Protocols & Visualizations
General Workflow for Krypton Sputtering

The diagram below outlines the standard experimental workflow for a sputtering deposition

process using krypton. It begins with substrate preparation and concludes with film

characterization.
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General Krypton Sputtering Workflow

Preparation

1. Substrate Cleaning
(e.g., sonication in acetone, IPA)

\

2. Target Installation
(Mount desired material)

\

3. Substrate Loading
(Mount substrate in chamber)

Sputterin‘; Process

4. Pump Down
(Evacuate to base pressure, e.g., < 5x10-6 Torr)

A J

5. Introduce Krypton Gas
(Set flow rate and process pressure)

A

6. Plasma Ignition
(Apply DC/RF power to target)

A J

7. Pre-Sputtering
(Sputter onto shutter to clean target surface)

A4

8. Deposition
(Open shutter to coat substrate)

Post-De Position
y

9. Cool Down & Vent
(Turn off power, cool, vent with N2)

A/
10. Unload Sample

\ 4

11. Film Characterization
(e.g., SEM, XRD, AFM, Resistivity)
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Decision Logic: Argon vs. Krypton Sputtering

Start: Define
Deposition Requirements

Is the target material
heavy (e.g., W, Nb, Au)?

Yes

Is minimizing gas incorporation
and maximizing film purity critical?

es

Are enhanced film properties
(e.g., lower resistivity, larger grains) No
a primary goal?

es Na

Is the significant increase

in process cost justifiable? No
es 0
\ \ \
Use Krypton (Kr) Use Argon (Ar)
High-performance, specialized choice Standard, cost-effective choice

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14647749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application
Check Availability & Pricing

BENGHE

Reactive Sputtering Process with Krypton

Reactive Gas Inlet
(e.g., N2, 02, TMB)

DC/RF Power Supply

-) Bias
1/

g Krypton Plasma
(Kr, Kr+, e-) o

\4
P, Kr+ Bombardment
.9, W, Ti, zr) .
\\ ///
///

N

Reaction & Film Growth

Compound Thin Film
(e.g., WN, TiO2, Zr-Co-RE)

Click to download full resolution via product page

9/11

Tech Support

© 2025 BenchChem. All rights reserved.


https://www.benchchem.com/product/b14647749?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14647749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14647749#sputtering-deposition-techniques-using-
krypton-ions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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